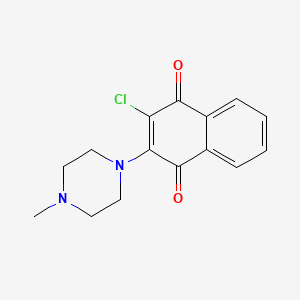

2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione

Description

2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione (hereafter referred to as Compound 16) is a naphthoquinone derivative synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 4-methylpiperazine. The compound is characterized as a yellow solid, with structural validation through IR, NMR (¹H and ¹³C), and mass spectrometry .

Properties

IUPAC Name |

2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-17-6-8-18(9-7-17)13-12(16)14(19)10-4-2-3-5-11(10)15(13)20/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNUJEHGUYLPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212456 | |

| Record name | Naphthoquinone, 2-chloro-3-(4-methylpiperazin-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-48-7 | |

| Record name | Naphthoquinone, 2-chloro-3-(4-methylpiperazin-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthoquinone, 2-chloro-3-(4-methylpiperazin-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione typically involves the nucleophilic substitution reaction of 2,3-dichloro-1,4-naphthoquinone with 4-methylpiperazine. The reaction is carried out in an organic solvent such as benzene or toluene, under reflux conditions, to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.

Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form a variety of substituted naphthoquinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Oxidized naphthoquinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Substituted naphthoquinone derivatives with various functional groups.

Scientific Research Applications

Antifungal Properties

Research indicates that 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione exhibits significant antifungal activity. In a study evaluating various synthesized compounds, this particular compound demonstrated potent antifungal effects against strains such as Trichophyton mentagrophytes. Its efficacy was noted to surpass that of established antifungal agents like Fluconazole and Amphotericin-B .

Antibacterial Activity

In addition to its antifungal properties, the compound has shown promising antibacterial effects. It was found to be effective against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, indicating its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the naphthalene ring can significantly influence its antifungal and antibacterial potency. For instance, substituents like different alkyl or aryl groups may enhance interaction with microbial targets or improve solubility and bioavailability .

Antifungal Evaluation

A comprehensive study evaluated the antifungal activity of several derivatives of this compound against various fungal strains. The results indicated that certain derivatives exhibited superior activity compared to standard treatments, highlighting the compound's potential as a lead structure for developing new antifungal agents .

Antibacterial Assessment

In another study focusing on antibacterial properties, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated significant bactericidal activity at low concentrations, suggesting its potential utility in treating bacterial infections resistant to conventional antibiotics .

Mechanism of Action

The compound exerts its effects primarily through the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cellular metabolism. The quinone moiety can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress in cells. This mechanism is particularly effective against cancer cells, which are more susceptible to oxidative damage .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of naphthoquinone derivatives are highly dependent on substituents at the 2- and 3-positions. Below is a comparative analysis of Compound 16 with key analogs:

Key Observations :

- Antifungal Activity: The 4-hydroxyphenylamino analog () exhibits superior antifungal activity compared to Compound 16, with a MIC of 0.78 µg/mL against Sporothrix schenckii, surpassing Fluconazole .

- Anticancer Potential: Trifluoromethylphenyl-substituted analogs () share an IC₅₀ of 16.71 µM against HeLa cells, comparable to imatinib, suggesting a conserved mechanism despite structural variations .

- Piperazine vs. Pyrrolidine : Substituting piperazine with pyrrolidine () broadens antimicrobial activity but may reduce selectivity .

Key Observations :

- Green Chemistry: Compound 16 and its analogs (e.g., ) utilize water or ethanol as solvents, aligning with sustainable practices .

- Yield Challenges : Allylthio derivatives () achieve moderate yields (57–58%), while Compound 16 lacks reported yield data, complicating process optimization comparisons .

Pharmacokinetic and Toxicity Profiles

- Compound 16: Limited toxicity data available, but piperazine derivatives generally exhibit low to moderate toxicity .

- Isopentylamino Analog (): Demonstrates full protection in rodent seizure models with minimal motor toxicity, suggesting superior pharmacokinetics .

- Selectivity: Pyrazolylamino derivatives () show selective antifungal activity against Candida tenuis without affecting E. coli, highlighting substituent-driven specificity .

Biological Activity

2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione, also known as a derivative of naphthoquinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a piperazine moiety that enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer activities.

The chemical formula for this compound is . Its molecular structure features a naphthalene backbone with a chlorine atom and a piperazine ring that contribute to its biological activity.

Antimicrobial and Antifungal Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of naphthoquinone, this compound showed potent antifungal activity against Trichophyton mentagrophytes, outperforming established antifungal agents such as Fluconazole and Amphotericin B .

Table 1: Antifungal Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| This compound | 0.5 μg/mL | Potent |

| Fluconazole | 1.0 μg/mL | Moderate |

| Amphotericin B | 0.8 μg/mL | Moderate |

In addition to its antifungal properties, the compound also demonstrated antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating its potential as a broad-spectrum antimicrobial agent .

The mechanism through which this compound exerts its effects may involve the inhibition of key enzymes and cellular processes in pathogens. For example, studies have indicated that similar naphthoquinone derivatives can inhibit DNA gyrase and dihydrofolate reductase (DHFR), leading to reduced bacterial proliferation .

Anticancer Potential

Emerging evidence suggests that this compound may also possess anticancer properties. A derivative of naphthoquinone has been shown to inhibit β-amyloid aggregation and exhibit activity against acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research . Additionally, compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms .

Table 2: Anticancer Activity Summary

| Study Reference | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| A431 (Squamous Carcinoma) | 0.16 | Cyclin D1 reduction | |

| A549 (Lung Cancer) | 2.5 | Apoptosis induction | |

| PC-3 (Prostate Cancer) | 3.0 | Cell cycle arrest |

Case Studies

A specific case study highlighted the compound's effectiveness in reducing tumor volume in vivo models when combined with doxorubicin, suggesting a synergistic effect that could enhance therapeutic outcomes in cancer treatment .

Q & A

Q. What preliminary biological assays are recommended to evaluate the anticancer potential of this compound?

- Methodological Answer : Conduct cytotoxicity screening using the MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. For example, analogs like 2-chloro-3-(methylphenylamino)naphthalene-1,4-dione show IC₅₀ = 16.71 µM in HeLa cells . Validate results via flow cytometry for apoptosis/necrosis markers (e.g., Annexin V/PI staining).

Advanced Research Questions

Q. How does the 4-methylpiperazine substituent influence the compound’s bioactivity compared to other amino-substituted naphthoquinones?

- Methodological Answer : Perform comparative SAR studies using analogs with varying substituents (e.g., aniline, pyrazole). The methylpiperazine group enhances solubility and modulates electron density, potentially improving membrane permeability. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II or NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Q. What experimental strategies resolve contradictions in antimicrobial activity data for naphthoquinone derivatives?

- Methodological Answer : Address discrepancies by:

- Strain-specific testing : Some derivatives (e.g., 2-chloro-3-(1-methylpyrazolyl) analogs) show activity against Candida tenuis but not E. coli due to membrane composition differences .

- Check redox cycling capacity : Use ESR spectroscopy to detect semiquinone radical formation, which correlates with microbicidal activity .

- Synergistic assays : Combine with adjuvants (e.g., Ag nanoparticles) to enhance efficacy, as seen in composites with naphthoquinones .

Q. What toxicological profiling is critical before advancing this compound to in vivo studies?

- Methodological Answer : Follow OECD guidelines for acute toxicity (OECD 423) and genotoxicity (Ames test). For in vitro hepatotoxicity, use HepG2 cells to assess ALT/AST release. Prioritize metabolites identified via LC-MS/MS, as chlorinated naphthoquinones may form reactive intermediates (e.g., quinone epoxides) .

Q. How can the compound’s redox behavior be characterized to predict its mechanism in oxidative stress pathways?

- Methodological Answer : Perform cyclic voltammetry in aprotic solvents (e.g., DMF) to measure reduction potentials. Compare to reference quinones (e.g., menadione, E₁/₂ = −0.55 V vs. SCE). Higher electronegativity correlates with increased ROS generation, which can be quantified via DCFH-DA fluorescence in cell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.